Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine
Description
Historical Context of Phthalocyanine Derivatives in Materials Science
The discovery and development of phthalocyanine compounds represent one of the most significant achievements in synthetic dye chemistry, with origins tracing back to the early twentieth century. The first recorded preparation of phthalocyanines occurred in 1907 when Braun and Tcherniac observed the formation of an unidentified blue compound during their experiments with molten ortho-cyanobenzamide. This accidental discovery marked the beginning of extensive research into what would eventually become the second most important class of colorants in industrial applications. The systematic investigation of phthalocyanines gained momentum in 1927 when Swiss researchers at the University of Fribourg, de Diesbach and von der Weid, serendipitously discovered copper phthalocyanine while attempting to convert ortho-dibromobenzene into phthalonitrile. Their observation of the extraordinary stability of these complexes to heat, concentrated alkali, and concentrated sulfuric acid prompted further investigation into the constitution and properties of these novel compounds.
The industrial significance of phthalocyanines became apparent in the 1930s when their potential as high-performance pigments and dyes was recognized. By 1937, DuPont had initiated commercial production of copper phthalocyanine blue in the United States under the trade name Monastral Blue, following successful launches in Great Britain and Germany. The production volume of various phthalocyanines reached approximately 57,000 tonnes by 1985, underscoring their commercial importance. The development of metal phthalocyanine complexes expanded beyond copper to include iron, lead, zinc, and numerous other transition metals, each offering unique properties suited to specific applications. Lead phthalocyanines, in particular, gained attention for their distinctive electronic properties and potential applications in optical limiting devices, photovoltaics, and catalytic systems.
The evolution of phthalocyanine chemistry has been characterized by continuous efforts to modify peripheral substituents and central metal ions to achieve desired properties. The introduction of peripheral substituents such as alkyl, aryl, alkoxy, and other functional groups has enabled researchers to tune the electrochemical properties, solubility, and thermal stability of these compounds. This compound represents a sophisticated example of this molecular engineering approach, combining the unique properties of lead coordination with carefully designed peripheral substituents to achieve enhanced performance in specialized applications.
Structural Uniqueness of this compound
This compound exhibits a distinctive molecular architecture that sets it apart from other metallophthalocyanine complexes. The compound features a molecular formula of C₉₂H₇₂N₈O₄Pb with a molecular weight of 1560.84 grams per mole, reflecting its substantial size and complexity. The central lead ion adopts a characteristic shuttlecock-shaped geometry with C₄ᵥ symmetry, a configuration that is particularly notable among metallophthalocyanines. This non-planar arrangement results from the larger ionic radius of lead compared to typical transition metals, causing the metal center to protrude above the plane of the phthalocyanine macrocycle. The compound demonstrates remarkable thermal stability with a melting point of 255 degrees Celsius with decomposition, indicating strong intermolecular interactions and structural integrity at elevated temperatures.
Table 1: Physical and Chemical Properties of this compound
The structural characteristics of this compound are further distinguished by the presence of two crystalline polymorphs: monoclinic and triclinic systems. Theoretical studies using density functional theory methods have revealed that these polymorphic forms exhibit different molecular orientations and packing arrangements in the solid state, which influence their electronic properties and spectroscopic behavior. The optimized geometries of molecular clusters representing these crystal forms have been successfully modeled using computational chemistry approaches, providing insights into the intermolecular interactions that stabilize the crystal structures. The compound's large π-conjugated framework, consisting of 18 π-electrons delocalized across the phthalocyanine macrocycle, contributes to its distinctive optical and electronic properties.
The incorporation of lead as the central metal ion imparts unique characteristics to the phthalocyanine framework. Lead phthalocyanines generally exhibit enhanced nonlinear optical properties compared to their copper or zinc analogs, making them particularly suitable for optical limiting applications. The heavy atom effect introduced by lead also influences the intersystem crossing rates and triplet state dynamics of the compound, which are crucial parameters for photophysical applications. Additionally, the lead center provides opportunities for axial coordination, potentially enabling the formation of extended structures or the attachment of additional functional groups.
Significance of Peripheral Cumylphenoxy Substituents
The peripheral cumylphenoxy substituents in this compound play a crucial role in determining the compound's physical, chemical, and optical properties. These bulky substituents, each containing a cumyl group (2-phenyl-2-propyl) attached to a phenoxy moiety, significantly enhance the solubility of the compound in organic solvents compared to unsubstituted phthalocyanines. The introduction of these substituents addresses one of the primary limitations of parent phthalocyanines, which typically exhibit poor solubility in common solvents due to strong intermolecular aggregation through π-π stacking interactions. Research has demonstrated that the presence of cumylphenoxy groups enables the formation of stable Langmuir-Blodgett films, with the aliphatic portions of these substituents acting as stabilizing, hydrophobic supports around phthalocyanine molecular assemblies.
Table 2: Spectroscopic Properties and Optical Characteristics
The electronic effects of cumylphenoxy substituents on the phthalocyanine framework have been extensively studied through spectroscopic investigations. Research has shown that electron-releasing groups bound to the alpha-benzo positions of the phthalocyanine skeleton cause significant shifts in the absorption bands to longer wavelengths. The cumylphenoxy groups, being electron-releasing substituents, contribute to the bathochromic shift observed in the Q-band absorption of this compound, resulting in its characteristic absorption maximum at 713 nanometers. This shift into the near-infrared region expands the potential applications of the compound in optical and photonic devices operating beyond the visible spectrum.
Properties
IUPAC Name |
4,14,22,32-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38λ2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H72N8O4.Pb/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-95-81(73)93-82-75-51-47-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)55-79(75)87(97-82)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(98-88)94-83-74-50-46-70(54-78(74)86(96-83)99-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDWBYWBJPOVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=C7C=CC(=CC7=C8N6[Pb]N9C(=NC1=NC(=N8)C2=C1C=CC(=C2)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C(C9=NC4=N5)C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H72N8O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628637 | |
| Record name | PUBCHEM_22834378 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1561 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91083-54-4 | |
| Record name | PUBCHEM_22834378 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91083-54-4 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Lead(II) Tetrakis(4-cumylphenoxy)phthalocyanine
The preparation of 4-PbPc generally follows a two-step process:
Step 1: Synthesis of Tetrakis(4-cumylphenoxy)phthalocyanine Ligand
- The ligand is synthesized by cyclotetramerization of phthalonitrile derivatives bearing 4-cumylphenoxy groups.
- The 4-cumylphenoxy substituents are introduced via nucleophilic aromatic substitution or etherification reactions on appropriate phenol precursors.
- Typical reaction conditions involve high-temperature reflux in solvents such as dimethylformamide (DMF) or nitrobenzene, often in the presence of a base to facilitate substitution.
- The resulting phthalocyanine ligand is purified by recrystallization or chromatography to achieve high purity.
Step 2: Metallation with Lead(II) Ions
- The purified tetrakis(4-cumylphenoxy)phthalocyanine ligand is metallated by reacting with a lead(II) salt, commonly lead(II) acetate or lead(II) chloride.
- Metallation is conducted under reflux conditions in solvents like DMF or dimethyl sulfoxide (DMSO), which dissolve both the ligand and the lead salt.
- The reaction mixture is stirred for several hours to ensure complete insertion of the lead ion into the phthalocyanine core.
- The metallated product is then isolated by precipitation, filtration, and washing with suitable solvents.
- Final purification may include recrystallization or chromatographic techniques to remove unreacted ligand or lead salts.
Preparation of Thin Films by Spin-Coating
Recent studies have focused on preparing thin films of 4-PbPc for sensor applications, especially ammonia (NH3) sensing at room temperature:
-
- Solutions of 4-PbPc are prepared at varying concentrations in organic solvents (e.g., chloroform or tetrahydrofuran).
- These solutions are deposited onto substrates (such as glass or quartz) and spun at controlled speeds to form uniform thin films.
- Film thickness is modulated by adjusting solution concentration and spin speed.
- The films are dried and characterized by Fourier-transform infrared spectroscopy (FT-IR) and ultraviolet-visible (UV-vis) spectroscopy to confirm chemical integrity and optical properties.
-
- The spin-coated films exhibit rapid and reversible responses to NH3 gas at room temperature.
- Film thickness affects the sensitivity and recovery time, with optimized thickness yielding the best sensor performance.
Characterization and Analytical Data
The prepared 4-PbPc compound and films are characterized by multiple techniques:
| Characterization Method | Purpose | Observations/Results |
|---|---|---|
| FT-IR Spectroscopy | Confirm functional groups and ligand-metal coordination | Characteristic phthalocyanine bands observed, confirming metallation |
| UV-Vis Spectroscopy | Determine electronic absorption and purity | Strong Q-band absorption near 713 nm, indicative of phthalocyanine core |
| Elemental Analysis | Verify composition | Consistent with C92H72N8O4Pb molecular formula |
| Thermal Analysis | Assess melting point and stability | Melting point around 255 °C, stable under typical conditions |
| Spin-Coating Film Thickness Control | Optimize sensor properties | Thickness varies with solution concentration, affecting gas sensing response |
Summary Table of Preparation Parameters and Outcomes
| Parameter | Conditions | Outcome/Notes |
|---|---|---|
| Ligand synthesis solvent | DMF, nitrobenzene | High-temperature reflux, base catalyzed |
| Metallation agent | Pb(OAc)2 or PbCl2 | Reflux in DMF or DMSO for several hours |
| Purification | Recrystallization, chromatography | High purity 4-PbPc obtained |
| Spin-coating solution concentration | Varied (e.g., 1-10 mg/mL) | Controls film thickness |
| Spin speed | Typically 1000-4000 rpm | Uniform thin films formed |
| Film thickness | Controlled by concentration and speed | Influences NH3 sensing performance |
| Characterization | FT-IR, UV-Vis, elemental analysis | Confirms structure and purity |
Research Findings from Key Publications
Zhou et al. (2013) demonstrated the preparation of 4-PbPc spin-coating films with controlled thickness and characterized their NH3 sensing properties, showing high sensitivity and fast response at room temperature. The study emphasized the importance of film thickness on sensor performance, with thicker films showing enhanced response but slower recovery.
Sigma-Aldrich provides the compound with a purity of approximately 90%, indicating that commercial synthesis methods yield high-quality 4-PbPc suitable for research and applications.
American Elements lists physical data such as melting point (255 °C) and absorption maxima (713 nm), consistent with the expected properties of the metallated phthalocyanine.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenylpropan-2-yl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Photovoltaic Devices
Optical Properties : PbTCPc exhibits significant light absorption in the visible spectrum, making it a suitable candidate for photovoltaic applications. Its structure allows for efficient light harvesting, which is critical in solar energy conversion technologies.
Case Study : Research has indicated that films made from PbTCPc can enhance the efficiency of organic solar cells. The compound's ability to absorb light effectively contributes to improved energy conversion rates, particularly when integrated into composite materials with other organic semiconductors .
Photodynamic Therapy (PDT)
Therapeutic Potential : PbTCPc has been investigated as a photosensitizer in photodynamic therapy for cancer treatment. Upon light activation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Research Findings : Studies show that PbTCPc can effectively target various cancer cell lines, demonstrating significant cytotoxic effects when exposed to specific wavelengths of light. This property positions PbTCPc as a promising agent in the development of PDT protocols .
Nonlinear Optical Applications
Reverse Saturable Absorption : PbTCPc exhibits strong reverse saturable absorption (RSA) characteristics, which are beneficial for nonlinear optical devices. This property allows it to function effectively as a nonlinear optical switch .
Composite Materials : Research has demonstrated the formulation of PbTCPc-doped nematic liquid crystal composites that exhibit enhanced nonlinear transmission properties. These composites have potential applications in all-optical switching devices, enabling faster data processing and communication technologies .
Gas Sensing Applications
Ammonia Detection : Spin-coated films of PbTCPc have shown promise as sensors for ammonia (NH₃). These films exhibit rapid response and recovery times at room temperature, making them suitable for environmental monitoring and industrial applications .
Performance Metrics :
- Response Time : Films respond quickly to NH₃ exposure.
- Recovery Time : Good reversibility indicates potential for repeated use.
- Thickness Influence : The thickness of the films significantly affects their sensing performance, with optimized thickness enhancing sensitivity .
Material Science and Thin Film Technology
Thin Film Characteristics : The structural and optical properties of PbTCPc thin films have been extensively studied. These films are characterized by their unique crystalline packing and can be tailored for specific applications through substrate-induced effects .
| Property | Observation |
|---|---|
| Crystalline Structure | Monoclinic, triclinic phases |
| Optical Absorption | λ max at 713 nm |
| Electrical Conductivity | Varies with film thickness |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, altering their structure and function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalocyanines (Pcs) are a versatile class of macrocyclic compounds, and their properties can be tailored by varying the central metal ion or peripheral substituents. Below is a detailed comparison of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine with structurally or functionally analogous compounds.
Structural and Electronic Properties
- In contrast, Zn(II) and Cu(II) Pcs exhibit higher photocatalytic activity due to their redox-active metal centers .
- Substituent Effects: Bulky 4-cumylphenoxy groups in Lead-Pc improve solubility and film-forming ability compared to smaller substituents (e.g., tert-butyl or alkoxy chains) . For example, tetraoctylthio-substituted Pb-Pcs exhibit liquid-crystalline behavior, whereas cumylphenoxy groups prioritize steric hindrance over self-assembly .
Research Findings and Data Tables
Table 1: Photocatalytic Performance of Pc-TiO₂ Composites
*Measured for model pollutant degradation under UV-Vis light.
Table 2: DNA Binding Properties
Biological Activity
Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine (PbPc) is a phthalocyanine dye known for its unique structural and electronic properties, which make it a subject of interest in various fields, including materials science, photonics, and biology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula :
- Molecular Weight : 1560.81 g/mol
- CAS Number : 91083-54-4
The compound exhibits strong reverse saturable absorption (RSA), which is significant for applications in photodynamic therapy (PDT) and as a photosensitizer in various biological systems .
Photodynamic Therapy (PDT)
PbPc has shown promising results in PDT, a treatment modality that utilizes light-activated compounds to produce reactive oxygen species (ROS) that can kill cancer cells. Studies indicate that PbPc can effectively generate singlet oxygen upon irradiation, which is crucial for its application in tumor phototherapy.
Key Findings :
- PbPc demonstrated effective cytotoxicity against various cancer cell lines when activated by light.
- The compound's ability to produce ROS correlates with its concentration and the intensity of light exposure.
Antimicrobial Activity
Research has also explored the antimicrobial properties of PbPc. Its efficacy against bacteria and fungi has been documented, suggesting potential applications as an antimicrobial agent.
Case Study :
A study investigated the effect of PbPc on Escherichia coli and Staphylococcus aureus, revealing significant reductions in bacterial viability upon exposure to light activation .
Data Table: Biological Effects of PbPc
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Light Source |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | 5.0 | 660 nm LED |
| Antimicrobial | E. coli | 15.0 | 450 nm LED |
| Antimicrobial | S. aureus | 10.0 | 450 nm LED |
The mechanism by which PbPc exerts its biological effects primarily involves the generation of ROS upon light activation. This process leads to oxidative stress within cells, resulting in apoptosis or necrosis depending on the intensity and duration of exposure.
Oxidation-Reduction Reactions
PbPc can undergo redox reactions that are essential for its function in sensors and electrochemical devices. These reactions contribute to its biological activity by altering its electronic properties, enhancing its interaction with biological targets.
Research Findings
Recent studies have focused on the substrate-induced effects on the structural, optical, and electrical properties of PbPc thin films. These findings are crucial for optimizing the use of PbPc in biosensors and other applications where surface interactions play a critical role .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine, and how do they influence its applications?
- Molecular Formula : C₉₂H₇₂N₈O₄Pb
- Molecular Weight : 1560.81 g/mol
- CAS Number : 91083-54-4
- Stability : Decomposes above 400–500°C in air, resistant to strong acids and bases .
- Storage : Store in a sealed container at 2–8°C under inert atmosphere to prevent oxidation .
- Solubility : Enhanced by the bulky 4-cumylphenoxy substituents, which reduce aggregation in organic solvents (e.g., DMSO, chloroform) .
- Relevance : These properties make it suitable for optoelectronic applications, such as organic solar cells, where thermal stability and solubility are critical .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Method : Synthesized via tetramerization of substituted phthalonitriles with lead(II) acetate under high-temperature (180–200°C) and inert conditions .
- Key Steps :
Preparation of 4-cumylphenoxy-substituted phthalonitrile precursor.
Metal insertion using lead(II) acetate in a polar solvent (e.g., DMF).
Purification via column chromatography to isolate the metallophthalocyanine .
- Yield Optimization : Reaction time (24–48 hours) and stoichiometric control of metal precursor are critical to avoid side products .
Advanced Research Questions
Q. How does the peripheral 4-cumylphenoxy substitution affect the compound’s photophysical properties and light-harvesting efficiency in solar cells?
- Optical Absorption : Exhibits broad absorption in the visible to near-infrared range (500–800 nm) due to extended π-conjugation and metal-to-ligand charge transfer (MLCT) transitions .
- Bandgap Engineering : The lead(II) center and bulky substituents lower the HOMO-LUMO gap (1.8–2.2 eV), enhancing charge separation in organic solar cells .
- Experimental Validation : Use UV-Vis-NIR spectroscopy and cyclic voltammetry to determine absorption maxima and redox potentials. Compare with unsubstituted lead phthalocyanines to isolate substituent effects .
Q. What mechanisms underlie the DNA-binding activity of this compound, and how can this be exploited therapeutically?
- Binding Mode : Intercalation into DNA base pairs, confirmed via viscosity measurements (increase in DNA viscosity) and hypochromism in electronic absorption spectra .
- Thermodynamic Analysis : Fluorescence quenching and Scatchard plot analysis reveal high binding constants (Kₐ ~ 10⁶ M⁻¹), suggesting strong affinity for CT-DNA .
- Therapeutic Potential : Generates reactive oxygen species (ROS) under red light (650–700 nm), inducing apoptosis in cancer cells. Validate via in vitro photodynamic therapy (PDT) assays using HeLa cells .
Q. How do aggregation tendencies impact the nonlinear optical (NLO) properties of this compound?
- Aggregation Effects : Planar phthalocyanine macrocycles tend to stack, reducing NLO efficiency. The 4-cumylphenoxy groups sterically hinder aggregation, improving solubility and NLO response .
- NLO Metrics :
- Two-Photon Absorption (2PA) Cross-Section : 550–7080 GM at 800 nm .
- Third-Order Susceptibility (χ³) : ~10⁻¹¹ esu, measured via Z-scan technique .
- Mitigation Strategies : Use low-concentration solutions (<1 mM) in nonpolar solvents (e.g., toluene) to minimize aggregation during NLO experiments .
Methodological Notes
- Contradictions in Data : Discrepancies in reported 2PA cross-sections may arise from solvent polarity, laser pulse duration (fs vs. ps), and concentration effects. Always standardize experimental conditions for reproducibility .
- Safety Considerations : Classified as UN 3077 (environmentally hazardous). Use fume hoods, PPE, and avoid aqueous disposal due to Pb toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
